![molecular formula C7H12O4 B13508905 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an acetic acid moiety. It is often used in research and development settings, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for research and development purposes.
化学反応の分析
Types of Reactions
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]butanoic acid: Contains a butanoic acid moiety.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is unique due to its specific dioxane ring structure and acetic acid moiety, which confer distinct chemical properties and reactivity
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-11-6(4-10-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChIキー |
IJORPBFLVXXKES-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1CO[C@H](CO1)CC(=O)O |
正規SMILES |
CC1COC(CO1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


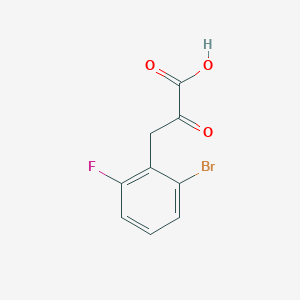
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

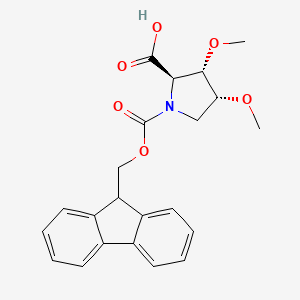
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

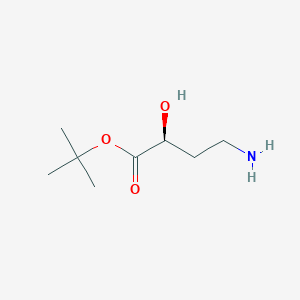
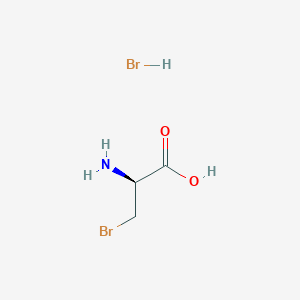
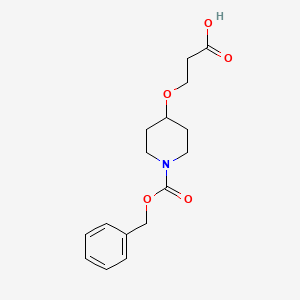
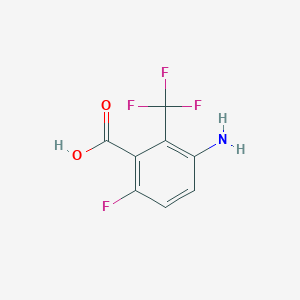
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

